FLT3-IN-5e -

FLT3-IN-5e

Catalog Number: EVT-10912409
CAS Number:
Molecular Formula: C18H19N5
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FLT3-IN-5e is a compound classified as an inhibitor of the FMS-like tyrosine kinase 3, which plays a significant role in hematopoietic cell signaling and is implicated in various hematological malignancies, particularly acute myeloid leukemia. The development of FLT3 inhibitors, including FLT3-IN-5e, has gained prominence due to their potential therapeutic applications against FLT3-mutated cancers.

Source

FLT3-IN-5e has been identified through structure-based drug design and subsequent synthesis efforts aimed at optimizing the pharmacological properties of existing compounds. Research indicates that modifications to the core structure of related compounds can enhance their selectivity and potency against FLT3, particularly in the context of acute myeloid leukemia treatment .

Classification

FLT3-IN-5e belongs to the class of small molecule inhibitors targeting receptor tyrosine kinases. Specifically, it is categorized under type I or type II inhibitors based on its binding characteristics to the active or inactive conformation of FLT3, respectively .

Synthesis Analysis

Methods

The synthesis of FLT3-IN-5e involves several key steps, including cyclization reactions and Suzuki coupling techniques. Starting from a precursor compound, various substitutions are introduced to enhance activity against FLT3 while minimizing off-target effects.

Technical Details

  1. Cyclization: The initial cyclization is performed using 2-chloroacetaldehyde in n-butanol under reflux conditions, generating intermediate compounds.
  2. Suzuki Coupling: Subsequent reactions involve Suzuki coupling with boronic acids to introduce various substituents at specific positions on the imidazo[1,2-a]pyridine-thiophene scaffold .
  3. Optimization: The final compound is derived through iterative modifications aimed at improving pharmacokinetic properties and selectivity for FLT3 over other kinases .
Molecular Structure Analysis

Structure

FLT3-IN-5e features a complex molecular structure characterized by a core imidazo[1,2-a]pyridine-thiophene framework. This structure is essential for its interaction with the FLT3 kinase domain.

Data

  • Molecular Formula: C_xH_yN_z (exact values depend on specific substitutions)
  • Molecular Weight: Determined during synthesis characterization.
  • Key Functional Groups: Includes aromatic rings and heterocycles that contribute to its binding affinity.
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of FLT3-IN-5e include:

  1. Cyclization with 2-chloroacetaldehyde: Forms the imidazo[1,2-a]pyridine core.
  2. Suzuki Coupling Reactions: Introduces various substituents that enhance selectivity for FLT3.
  3. C-H Activation Reactions: Further derivatization to optimize the compound's pharmacological profile .

Technical Details

These reactions are typically performed under controlled conditions using palladium catalysts and base reagents to facilitate the formation of carbon-carbon bonds essential for building the final compound.

Mechanism of Action

Process

FLT3-IN-5e acts as an allosteric inhibitor by binding to the FLT3 receptor, preventing its activation by ligands and subsequent downstream signaling that leads to cell proliferation and survival.

Data

Inhibition studies have shown that FLT3-IN-5e effectively reduces phosphorylation levels of downstream signaling proteins associated with FLT3 activation, thereby impairing the growth of FLT3-dependent leukemia cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on substitutions.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: Reacts selectively with specific targets within the FLT3 kinase domain without significant off-target interactions .
Applications

Scientific Uses

FLT3-IN-5e is primarily investigated for its potential application in treating acute myeloid leukemia and other malignancies characterized by aberrant FLT3 signaling. Ongoing research aims to elucidate its efficacy in clinical settings and explore its use in combination therapies with other anticancer agents .

Rationale for FLT3 Targeting in Hematologic Malignancies

FLT3 Signaling Dysregulation in Acute Myeloid Leukemia Pathogenesis

FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase critical for regulating survival, proliferation, and differentiation of hematopoietic stem and progenitor cells. In normal hematopoiesis, FLT3 activation occurs through binding of its ligand (FLT3 ligand), triggering transient dimerization and activation of downstream signaling cascades, including the RAS/mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and signal transducer and activator of transcription 5 (STAT5) pathways [1] [2]. These pathways tightly regulate cellular responses to maintain hematopoietic homeostasis.

In acute myeloid leukemia, genomic alterations in the FLT3 gene drive constitutive, ligand-independent activation of the receptor. Internal tandem duplication (ITD) mutations within the juxtamembrane domain (occurring in 20%–30% of acute myeloid leukemia cases) disrupt autoinhibitory functions, leading to dimerization and autophosphorylation without external stimuli [2] [5]. Point mutations in the tyrosine kinase domain (most commonly at residues D835 or I836) stabilize the active kinase conformation, permitting uncontrolled phosphorylation [6]. This results in hyperactivation of downstream effectors:

  • STAT5: Promotes aberrant transcription of pro-survival genes (e.g., BCL2, PIM1)
  • RAS/MAPK: Drives uncontrolled proliferation via cyclin-dependent kinases
  • PI3K/AKT: Inhibits apoptosis through phosphorylation of BAD and FOXO transcription factors [1] [6]

These dysregulated signaling networks collectively induce a leukemogenic phenotype characterized by blocked differentiation, enhanced survival, and autonomous proliferation of myeloid blasts. Preclinical models confirm FLT3 mutations alone can induce myeloproliferative disorders, though cooperating mutations (e.g., NPM1, DNMT3A) accelerate full leukemic transformation [2] [7]. Consequently, FLT3 represents a validated therapeutic node to disrupt core pathogenic circuitry in acute myeloid leukemia.

Prevalence of FLT3-ITD and Tyrosine Kinase Domain Mutations in High-Risk Acute Myeloid Leukemia Subtypes

FLT3 mutations are among the most recurrent genetic lesions in acute myeloid leukemia, with distinct distributions across disease subtypes and prognostic implications. Internal tandem duplication mutations dominate, detectable in approximately 25%–30% of adult de novo acute myeloid leukemia cases and 10%–15% of pediatric cases [5] [6]. Tyrosine kinase domain mutations are less frequent, occurring in 5%–10% of acute myeloid leukemia patients [9]. Both mutation types associate with normal karyotype acute myeloid leukemia and exhibit age-dependent incidence, peaking in adults aged 20–59 years [5].

Table 1: Prevalence and Characteristics of FLT3 Mutations in Acute Myeloid Leukemia

Mutation TypeGenomic AlterationPrevalence in AMLAssociated Risk Factors
Internal tandem duplicationIn-frame tandem repeats in juxtamembrane domain20%–30%High leukocyte count (>50 × 10⁹/L), elevated blast percentage, normal karyotype
Tyrosine kinase domainPoint mutations (D835/I836) in activation loop5%–10%Normal karyotype, lower leukocyte burden vs. internal tandem duplication

Internal tandem duplication mutations confer particularly adverse outcomes. Patients harboring these mutations present with elevated peripheral leukocyte counts (>50 × 10⁹/L), increased bone marrow blast percentages, and a higher incidence of relapse [5] [9]. The internal tandem duplication allelic ratio (mutant-to-wild-type allele burden) further stratifies risk; ratios >0.5 correlate with shortened relapse-free survival and overall survival due to dominant-negative suppression of wild-type FLT3 signaling and enhanced STAT5 activation [5] [7]. Up to 30% of internal tandem duplication-positive cases harbor multiple distinct internal tandem duplication variants, which may expand under selective pressures like chemotherapy or tyrosine kinase inhibitor exposure [5].

Tyrosine kinase domain mutations exhibit controversial prognostic significance. Meta-analyses suggest differential impacts by ethnicity: Caucasians with tyrosine kinase domain mutations show reduced disease-free survival, while Asians may experience neutral or even favorable outcomes [3]. This divergence underscores the need for population-specific risk stratification.

FMS-Like Tyrosine Kinase 3 Overexpression in Leukemic Stem Cells and Chemoresistance

Leukemic stem cells represent a reservoir of treatment-refractory cells responsible for acute myeloid leukemia relapse. In FLT3-mutated acute myeloid leukemia, leukemic stem cells frequently exhibit an immunophenotype of CD34⁺/CD25⁺/CD123⁺/CD99⁺, distinguishing them from normal hematopoietic stem cells (CD34⁺/CD25⁻/CD123ˡᵒʷ/CD99⁻) [4] [8]. Critically, FLT3 mutations occur even within primitive leukemic stem cell compartments, driving self-renewal programs and chemoresistance through multiple mechanisms:

  • Metabolic Adaptations: FLT3-mutated leukemic stem cells favor oxidative phosphorylation over glycolysis, supported by fatty acid oxidation and amino acid metabolism. Branched-chain amino acids (leucine, valine, isoleucine) fuel glutamate production for glutathione synthesis, mitigating oxidative stress. This metabolic rewiring confers resistance to conventional chemotherapy and BCL2 inhibitors like venetoclax [4] [8].

  • Stromal Interactions: Adhesion molecules (CXCR4) facilitate leukemic stem cell binding to bone marrow niches expressing CXCL12. This interaction activates pro-survival pathways (PI3K/AKT) and induces quiescence, shielding leukemic stem cells from cell-cycle-dependent agents [4] [10].

  • Signaling Redundancy: Persistent FLT3 signaling maintains glycogen synthase kinase 3 activation, promoting glycogen breakdown to sustain glycolysis-independent energy production. Concurrently, RAS/MAPK reactivation bypasses FLT3 inhibition via tyrosine kinase domain mutations or growth factor receptor upregulation [4] [8].

Table 2: Leukemic Stem Cell Biomarkers and Resistance Mechanisms in FLT3-Mutated Acute Myeloid Leukemia

Biomarker/PathwayFunction in Leukemic Stem CellsTherapeutic Implications
CD123 (IL-3Rα)Stemness maintenance, proliferationTargeted by bispecific antibodies/chimeric antigen receptor T cells
CD99Adhesion, migration, survivalImmunotherapy candidate under investigation
OXPHOS metabolismEnergy production via fatty acids/amino acidsInhibitable by dihydroorotate dehydrogenase blockade
RAS/MAPK reactivationBypass of FLT3 inhibitionRationale for combination FLT3 + MEK inhibitors

These mechanisms enable FLT3-mutated leukemic stem cells to persist despite FLT3 tyrosine kinase inhibitor therapy. Minimal residual disease positivity post-inhibitor treatment frequently reflects leukemic stem cell persistence, heralding relapse with emergent resistance mutations (e.g., FLT3-F691L gatekeeper mutation) [8] [10]. Novel approaches targeting leukemic stem cell-specific surface markers (CD123, CD99) or metabolic vulnerabilities (dihydroorotate dehydrogenase, OXPHOS) represent promising strategies to eradicate this reservoir [4] [8].

Properties

Product Name

FLT3-IN-5e

IUPAC Name

4-N-propan-2-yl-2-N-(3-pyridin-3-ylphenyl)pyrimidine-2,4-diamine

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C18H19N5/c1-13(2)21-17-8-10-20-18(23-17)22-16-7-3-5-14(11-16)15-6-4-9-19-12-15/h3-13H,1-2H3,(H2,20,21,22,23)

InChI Key

JTFUPGNZUPRHCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=C1)NC2=CC=CC(=C2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.